N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE
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Overview
Description
N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE is a complex organic compound that features a benzothiophene core, a cyano group, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiophene Core: Starting from a suitable thiophene derivative, cyclization reactions can be employed to form the benzothiophene core.
Introduction of the Cyano Group: Nitrile groups can be introduced via nucleophilic substitution reactions.
Formation of the Pyrazole Moiety: Pyrazole rings are often synthesized through condensation reactions involving hydrazines and 1,3-diketones.
Coupling Reactions: The final step involves coupling the benzothiophene core with the pyrazole moiety under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiophene core or the pyrazole ring.
Reduction: Reduction reactions could target the nitro group on the pyrazole moiety.
Substitution: Various substitution reactions can occur, especially at positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂, or other peroxides.
Reducing Agents: NaBH₄, LiAlH₄, or catalytic hydrogenation.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could convert nitro groups to amines.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4-(5-methyl-1H-pyrazol-1-yl)butanamide: Lacks the nitro group.
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4-(3-nitro-1H-pyrazol-1-yl)butanamide: Different position of the nitro group.
Uniqueness
The presence of both the cyano and nitro groups in N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE may confer unique electronic properties, making it particularly interesting for applications in material science and medicinal chemistry.
Properties
Molecular Formula |
C17H19N5O3S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(5-methyl-3-nitropyrazol-1-yl)butanamide |
InChI |
InChI=1S/C17H19N5O3S/c1-11-9-15(22(24)25)20-21(11)8-4-7-16(23)19-17-13(10-18)12-5-2-3-6-14(12)26-17/h9H,2-8H2,1H3,(H,19,23) |
InChI Key |
URJJPWBUILNXJW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CCCC(=O)NC2=C(C3=C(S2)CCCC3)C#N)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=NN1CCCC(=O)NC2=C(C3=C(S2)CCCC3)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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